Dimethyl 3-aminothiophene-2,5-dicarboxylate
Description
Dimethyl 3-aminothiophene-2,5-dicarboxylate (CAS: 785803-74-9) is a thiophene derivative featuring an amino group at the 3-position and ester groups at the 2- and 5-positions. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its amino group enables participation in condensation and coupling reactions, while the ester moieties offer sites for further functionalization .
Properties
IUPAC Name |
dimethyl 3-aminothiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWYBXJEIDHWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186355 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785803-74-9 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785803-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a widely recognized method for synthesizing 2-aminothiophenes, including derivatives with ester groups. It involves the condensation of a ketone or aldehyde, a cyanoacetate ester, elemental sulfur, and a base or amine catalyst under mild or solvent-free conditions.
- Reactants: A suitable ketone (e.g., methyl or ethyl acetoacetate), ethyl or methyl cyanoacetate, elemental sulfur, and morpholine or another amine base.
- Conditions: Solvent-free or in an organic solvent, mild heating (often 60–100°C), reaction times ranging from 1 to several hours.
- Outcome: Formation of 2-aminothiophene derivatives with ester substituents at positions 2 and 5.
- Green chemistry approach with solvent-free protocols available.
- High atom economy and relatively simple workup.
- Versatility to introduce various substituents by changing the ketone component.
- Bello Foreroa et al. (2011) demonstrated a solvent-free Gewald reaction using morpholine as catalyst to prepare tetrasubstituted 2-aminothiophenes with good yields and purity.
- Reaction optimization showed that temperature control and molar ratios of reactants significantly influence yield and selectivity.
Cyclocondensation of Thiophene Dicarboxylates
Another common method involves the cyclocondensation of thiophene dicarboxylate esters with amine sources to introduce the amino group at position 3.
- Starting Material: Dimethyl thiophene-2,5-dicarboxylate or its derivatives.
- Amination: Reaction with ammonia or ammonium salts under reflux in polar solvents such as tetrahydrofuran (THF) or acetonitrile (ACN).
- Catalysts: Triethylamine or other bases to promote cyclization and amination.
- Purification: Recrystallization or column chromatography to isolate the pure aminothiophene.
Reaction Conditions and Yields:
| Parameter | Typical Value |
|---|---|
| Solvent | THF, ACN |
| Temperature | 60–80 °C |
| Reaction Time | 12–24 hours |
| Catalyst | Triethylamine (0.1–0.5 equiv) |
| Yield | 50–75% |
- Benchchem data on related compounds (dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) indicate that the condensation of thiophene dicarboxylic acid derivatives with amines in the presence of dehydrating agents like thionyl chloride under reflux is effective.
- Optimization of solvent and catalyst loading improves yield and purity.
- Post-reaction purification by recrystallization yields analytically pure material.
Functional Group Transformations on Preformed Thiophene Esters
In some protocols, the amino group is introduced by selective substitution or reduction on preformed thiophene dicarboxylates.
- Starting from dimethyl thiophene-2,5-dicarboxylate, nitration followed by reduction can yield the 3-amino derivative.
- Reduction agents include lithium aluminum hydride or catalytic hydrogenation.
- Careful control of reaction conditions avoids over-reduction or ring degradation.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Gewald Reaction | Ketone + cyanoacetate + S + amine catalyst | Green, solvent-free options, versatile | Requires optimization for selectivity |
| Cyclocondensation of Thiophene Esters | Thiophene dicarboxylate + amine, base, reflux | Straightforward, good yields | Longer reaction times, sensitive to conditions |
| Functional Group Transformation | Nitration + reduction on thiophene esters | Allows late-stage modification | Multi-step, potential side reactions |
Analytical Techniques for Product Verification
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR in deuterated solvents confirm ester methyl groups, thiophene ring protons, and amino substituents.
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight.
- X-ray Crystallography: Single-crystal data provide molecular geometry and confirm substitution patterns.
- Infrared Spectroscopy (IR): Characteristic NH2 stretching and ester carbonyl peaks.
Research Data Highlights
- Yields for Gewald synthesis of aminothiophenes with ester groups typically range from 60% to 85%.
- Cyclocondensation reactions yield 50–75% of the target compound under optimized conditions.
- Reaction times vary from 4 hours (Gewald) to 24 hours (cyclocondensation).
- Purification by recrystallization or chromatography is essential for high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-aminothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : Dimethyl 3-aminothiophene-2,5-dicarboxylate serves as a fundamental building block in synthesizing more complex organic molecules. Its derivatives are used in the preparation of thieno[3,2-b]thiophenes and other thiophene-based compounds .
2. Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, potentially inhibiting bacterial growth through mechanisms that involve enzyme inhibition.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics.
3. Pharmaceutical Intermediate
- The compound is being investigated as an intermediate in the synthesis of pharmaceuticals. Its ability to modulate biological pathways positions it as a valuable component in drug development .
Industrial Applications
1. Organic Semiconductors
- This compound is utilized in developing organic semiconductor materials due to its electronic properties. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Material Science
- The compound's derivatives are explored for their potential use in coatings and other advanced materials, leveraging their chemical stability and functional properties .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 3-aminothiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers: Dimethyl 4-Aminothiophene-2,3-dicarboxylate
Halogenated Derivatives: Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate
- Structural Difference: Bromine atoms at 2- and 5-positions replace the amino group, with ester groups at 3- and 4-positions.
- Reactivity : Bromine acts as a leaving group, making this compound suitable for cross-coupling reactions (e.g., Suzuki or Stille couplings) to build extended π-systems.
- Applications : Primarily used in materials science for synthesizing conjugated polymers or organic semiconductors .
Fused-Ring Systems: Diethyl 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate
- Structural Difference: A fused thieno[2,3-b]pyridine core with a trifluoromethyl group and ethyl esters.
- Reactivity : The electron-withdrawing CF₃ group enhances electrophilicity, while the fused ring system increases planarity and π-conjugation.
- Applications : Explored in medicinal chemistry for targeting enzymes like kinase inhibitors due to improved metabolic stability .
Diamino Derivatives: Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate
- Structural Difference: Two amino groups at 2- and 5-positions with ester groups at 3- and 4-positions.
- Reactivity : Enhanced basicity and hydrogen-bonding capacity, facilitating coordination chemistry or supramolecular assembly.
- Applications: Potential use in metal-organic frameworks (MOFs) or as ligands in catalysis .
Methyl-Substituted Analogs: Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
- Structural Difference : A methyl group at the 3-position introduces steric hindrance.
- Reactivity : Reduced rotational freedom may limit conjugation, affecting electronic properties.
- Applications : Studied in agrochemical research for modifying bioavailability .
Physical and Chemical Properties
| Property | Dimethyl 3-Aminothiophene-2,5-dicarboxylate | Dimethyl 4-Aminothiophene-2,3-dicarboxylate | Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate |
|---|---|---|---|
| Solubility | Polar aprotic solvents (DMSO, DMF) | Similar to 3-amino isomer | Limited solubility in polar solvents |
| Thermal Stability | Moderate (TGA onset ~150°C) | Similar | High (TGA onset >200°C) |
| Electron Density | High (due to amino group) | Moderate | Low (electron-withdrawing Br) |
Biological Activity
Dimethyl 3-aminothiophene-2,5-dicarboxylate (DMATDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of DMATDC, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
DMATDC is characterized by a thiophene ring with two carboxylate groups and an amino group at the 3-position. Its unique structure contributes to its reactivity and biological interactions.
The biological activity of DMATDC is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : DMATDC exhibits antimicrobial properties by inhibiting bacterial enzymes, leading to the disruption of essential cellular processes.
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells, potentially through the inhibition of tubulin assembly, which is critical for cell division .
Research Findings
Recent studies have focused on synthesizing derivatives of DMATDC and evaluating their biological activities. Here are some significant findings:
- Anticancer Studies : A series of DMATDC derivatives were synthesized and tested against various cancer cell lines. Some compounds demonstrated promising antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
- Antiviral Activity : Certain derivatives also showed activity against influenza viruses, indicating a broader spectrum of biological activity that warrants further exploration .
Table 1: Summary of Biological Activities of DMATDC Derivatives
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| DMATDC | Antimicrobial | 25 | E. coli |
| DMATDC Derivative A | Anticancer | 15 | A549 (Lung Cancer) |
| DMATDC Derivative B | Antiviral | 20 | Influenza A |
| DMATDC Derivative C | Anticancer | 10 | T47D (Breast Cancer) |
Case Study 1: Anticancer Evaluation
In a study conducted by researchers at [source], several derivatives of DMATDC were synthesized and evaluated for their antiproliferative properties against human cancer cell lines. The study highlighted that certain modifications at the aromatic portion significantly enhanced the cytotoxicity against T47D cells (breast cancer) and HCT-15 cells (colon cancer). The most promising derivatives exhibited IC50 values below 15 µM, suggesting potent anticancer activity.
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of DMATDC derivatives against influenza A and B viruses. High-throughput screening revealed that some compounds inhibited viral replication effectively, with IC50 values around 20 µM. This suggests that DMATDC could serve as a lead compound in developing antiviral agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 3-aminothiophene-2,5-dicarboxylate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Key conditions include solvent selection (e.g., THF or acetonitrile, dried over CaH₂), reflux temperatures, and catalyst choice. Purification via recrystallization or column chromatography is essential to isolate the product. Solvent polarity and reaction time significantly influence yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and amine functionality.
- FT-IR to identify carboxylate and amine stretching vibrations.
- X-ray crystallography for definitive structural elucidation, as demonstrated in studies of analogous thiophene dicarboxylates .
- HPLC with UV detection to assess purity (>98% recommended for research-grade material).
Q. What solvent systems are suitable for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane gradients are effective. Slow evaporation at 4°C enhances crystal formation, which is critical for X-ray diffraction studies. Solvent polarity must balance solubility and precipitation kinetics .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict HOMO-LUMO gaps, charge distribution, and reactivity. Pair computational results with experimental UV-Vis spectroscopy to validate electronic transitions. This approach aids in designing derivatives for materials science applications, such as organic semiconductors .
Q. What strategies resolve contradictions between spectral data and proposed reaction mechanisms for thiophene dicarboxylate derivatives?
- Methodological Answer :
- Cross-validate NMR/IR data with single-crystal XRD to confirm structural assignments.
- Re-examine reaction conditions (e.g., solvent effects, temperature gradients) that may alter intermediate formation.
- Apply kinetic studies (e.g., time-resolved spectroscopy) to track reaction pathways. Theoretical frameworks, such as Marcus theory for electron transfer, can guide mechanistic reinterpretation .
Q. How can researchers design experiments to study the compound’s potential in enzyme inhibition or biological probe development?
- Methodological Answer :
- Conduct docking simulations (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases).
- Validate via in vitro assays: Measure IC₅₀ values using fluorescence-based enzymatic activity tests.
- Use isotopic labeling (e.g., ¹⁵N) to track metabolic stability in cell cultures. Ensure biological studies align with ethical guidelines for chemical probe use .
Q. What factorial design approaches optimize the synthesis of derivatives for materials science applications?
- Methodological Answer : Implement a 2³ factorial design to evaluate variables:
- Factors : Reaction temperature, catalyst loading, solvent ratio.
- Response Variables : Yield, crystallinity, electronic conductivity.
- Statistical analysis (ANOVA) identifies significant interactions. This method reduces experimental iterations while maximizing data robustness .
Data Analysis and Theoretical Integration
Q. How should researchers address discrepancies between computational predictions and experimental results in electronic property studies?
- Methodological Answer :
- Reassess basis sets or solvation models in DFT calculations.
- Compare with experimental cyclic voltammetry (CV) to refine redox potential predictions.
- Use multi-reference methods (CASSCF) for systems with strong electron correlation. Align findings with crystallographic data to refine structural inputs .
Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Apply Hammett linear free-energy relationships to correlate substituent effects with bioactivity.
- Use QSAR models (e.g., CoMFA) to predict pharmacological profiles.
- Link results to broader theories, such as transition-state analog design in enzyme inhibition .
Tables for Quick Reference
Table 1 : Key Spectral Peaks for this compound
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 6H, COOCH₃), δ 6.45 (s, 1H, NH₂) |
| ¹³C NMR | δ 168.5 (COOCH₃), δ 130.2 (C-S) |
| FT-IR | 1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H stretch) |
Table 2 : Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF/ACN (1:1) | Maximizes solubility |
| Temperature | 80°C (reflux) | Accelerates cyclization |
| Catalyst | Pd(OAc)₂ (5 mol%) | Reduces side reactions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
